(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a carboxylic acid group and a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, in the presence of a catalyst like rhodium(II) acetate.
Carboxylation: The resulting cyclopropane derivative is carboxylated using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclopropanation, and high-pressure reactors for carboxylation to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the de-brominated thiophene derivative.
Substitution: Substituted thiophene derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery, particularly for its unique structural features.
Industry:
- Utilized in the development of novel materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and brominated thiophene moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1R,2R)-2-(5-chlorothiophen-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-2-(5-methylthiophen-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness:
- The presence of the bromine atom in (1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid can significantly alter its reactivity and interaction with other molecules compared to its analogs with different substituents.
This compound’s unique structural features and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-1-4(3-12-7)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXSYQGUFJOPQ-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818258-14-8 |
Source
|
Record name | rac-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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